molecular formula C16H20N2O2 B1452197 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 1154582-83-8

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid

Cat. No.: B1452197
CAS No.: 1154582-83-8
M. Wt: 272.34 g/mol
InChI Key: RIBXPUZXSXJILS-UHFFFAOYSA-N
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Description

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a synthetic organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) to facilitate nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and modifications .

Properties

IUPAC Name

3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-4-6-14(7-5-11)10-18-13(3)15(12(2)17-18)8-9-16(19)20/h4-7H,8-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBXPUZXSXJILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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